The synthesis of 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone typically involves several methods, including:
The molecular structure of 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone can be described as follows:
2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone participates in various chemical reactions:
The mechanism of action for 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone is primarily linked to its interaction with biological targets such as enzymes or receptors involved in various diseases:
The physical and chemical properties of 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone include:
The applications of 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone span various fields:
The strategic incorporation of the 4-methylpiperazinyl moiety at the C2-position of the 4(3H)-quinazolinone core creates a hybrid scaffold optimized for high-affinity interactions with biological targets, particularly the α2δ-1 subunit of voltage-gated calcium channels (VGCCs). This design leverages:
Table 1: Key Interactions of 2-(4-Methyl-1-piperazinyl)-4(3H)-quinazolinone Derivatives with Biological Targets
Target Protein | Key Binding Interactions | Functional Role |
---|---|---|
α2δ-1 Subunit (VGCC) | H-bond: Quinazolinone C4=O with Thr130; Salt bridge: Piperazine N4 with Asp126 | Analgesic activity, neurotransmitter modulation |
PARP1 Catalytic Domain | π-Stacking: Quinazolinone with Tyr246; H-bond: Piperazine N-H with Ser243 | DNA repair inhibition, synthetic lethality |
BRD4 BD1 Domain | Van der Waals: Piperazine with Pro82; H-bond: Quinazolinone N1 with Asn140 | Epigenetic regulation, oncogene suppression |
Stereochemical precision is critical for optimizing binding to the chiral environment of the α2δ-1 subunit. Enantioselective routes to 3-substituted quinazolinones include:
Table 2: Stereochemistry-Activity Relationships of Key Derivatives
Compound | C3 Substituent | Piperazine Type | Configuration | α2δ-1 Ki (nM) | α2δ-2 Ki (nM) | Selectivity (α2δ-2/α2δ-1) |
---|---|---|---|---|---|---|
rac-11k | H | 4-Methyl | Racemic | 16 ± 28 | >10,000 | >625 |
R-11m | 6-Br | 4-Methyl | R | 8 ± 2 | 4,100 | 512 |
S-11m | 6-Br | 4-Methyl | S | 2,903 ± 703 | >10,000 | >3 |
16RR | N/A (pyridopyrimidinone) | 3,5-Dimethyl | R,R | 1.2 | 950 | 792 |
The bioactive conformation of R-eutomers was elucidated through:
Table 3: Conformational Parameters of Eutomers in Complex with α2δ-1
Parameter | R-11m | 16RR | Significance |
---|---|---|---|
Quinazolinone RMSD (Å) | 1.23 ± 0.31 | 0.98 ± 0.22 | Backbone stability in binding site |
Piperazine Torsion (°) | 68.2 ± 4.1 (gauche) | 72.5 ± 3.8 (gauche) | Optimal salt-bridge distance to Asp126 |
H-Bond Occupancy (%) | 98% (C4=O⋯Thr130) | 99% (N1⋯Thr130) | Critical for anchor point fidelity |
ΔG~bind~ (kcal/mol) | -9.8 ± 0.4 | -11.2 ± 0.3 | Enhanced affinity in pyridopyrimidinone derivatives |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4